1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the compound. The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials .
Chemical Reactions Analysis
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and appropriate nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone involves its interaction with specific molecular targets. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and thereby promoting sleep . The exact pathways and molecular interactions depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-cyclopropylethanone can be compared with other bicyclic compounds such as:
3,9-Diazabicyclo[4.2.1]nonane: Shares a similar core structure but differs in functional groups and specific biological activities.
Bicyclo[3.3.1]nonane: . The uniqueness of this compound lies in its specific bicyclic framework and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
2-cyclopropyl-1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-12(7-9-1-2-9)14-6-5-10-3-4-11(8-14)13-10/h9-11,13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZSNTZQHPPNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC3CCC(C2)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.